5-Amino-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

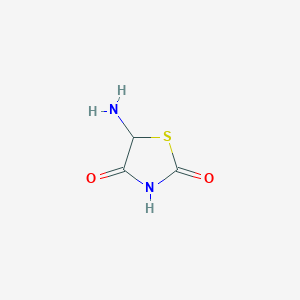

5-Amino-1,3-thiazolidine-2,4-dione, also known as 5-ATD, is a small organic molecule with a wide range of applications in the field of scientific research. It is a versatile building block for the synthesis of various compounds and has been used extensively in the development of new drugs, materials, and other products. The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

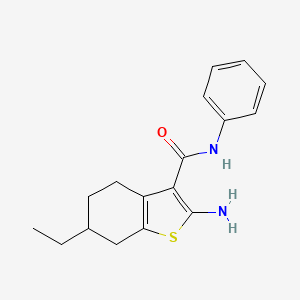

Molecular Structure Analysis

Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .

Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1,3-thiazolidine-2,4-dione include a molecular formula of CHNOS, an average mass of 132.141 Da, and a monoisotopic mass of 131.999344 Da . It has a density of 1.6±0.1 g/cm³, a boiling point of 353.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Antihyperglycemic Drug Synthesis

5-Amino-1,3-thiazolidine-2,4-dione is utilized in the synthesis of antihyperglycemic drugs . These drugs are designed to help manage blood sugar levels in individuals with diabetes. The compound acts as a starting material for creating various derivatives that exhibit significant antihyperglycemic actions without causing hypoglycemia. Specifically, it is used to synthesize 5-arylidene-2,4-thiazolidinediones , which are known to stimulate the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose and lipid metabolism .

Mechanism of Action

Target of Action

The primary target of 5-Amino-1,3-thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions . The compound also targets cytoplasmic Mur ligases .

Mode of Action

5-Amino-1,3-thiazolidine-2,4-dione exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases . These ligases mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis .

Biochemical Pathways

The compound affects the insulin signaling pathway by improving insulin resistance through PPAR-γ receptor activation . This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels . In terms of its antimicrobial action, it inhibits the bacterial cell wall synthesis pathway by targeting cytoplasmic Mur ligases .

Pharmacokinetics

Thiazolidinedione derivatives, a class to which this compound belongs, have been studied for their pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact the bioavailability of the compound .

Result of Action

The compound’s action results in improved insulin sensitivity and reduced blood glucose levels, making it potentially useful in the treatment of type 2 diabetes . Its antimicrobial action results from the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . Some thiazolidine-2,4-dione derivatives also show antioxidant and anticancer potential .

Future Directions

properties

IUPAC Name |

5-amino-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBFCDKNTOMJSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)